molecular formula C20H24BrN3O4S B237595 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

Número de catálogo B237595
Peso molecular: 482.4 g/mol
Clave InChI: ISSPIFCAVRZHBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 is currently being studied for its potential therapeutic use in various autoimmune and inflammatory diseases.

Mecanismo De Acción

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of various cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to reduce the levels of various pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma, in preclinical studies. In addition, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to reduce the infiltration of inflammatory cells into tissues, leading to a reduction in tissue damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has a high degree of selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. In addition, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide may have limitations in terms of its efficacy in certain autoimmune and inflammatory diseases, as well as potential side effects that need to be further investigated.

Direcciones Futuras

There are several potential future directions for the development of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One potential application is in the treatment of autoimmune and inflammatory diseases that are not currently responsive to existing therapies. In addition, further studies are needed to investigate the potential long-term safety and efficacy of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, as well as its potential use in combination with other therapies. Finally, the development of more selective TYK2 inhibitors may provide additional therapeutic options for the treatment of autoimmune and inflammatory diseases.

Métodos De Síntesis

The synthesis of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves a multi-step process that includes the reaction of 2-bromo-5-chloro-3-methylbenzoic acid with 4-(methylsulfonyl)piperazine, followed by the coupling of the resulting intermediate with 2-amino-4-(trifluoromethyl)phenylboronic acid. The final step involves the introduction of a methoxy group and a bromine atom to the benzamide moiety.

Aplicaciones Científicas De Investigación

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. In a phase 2 clinical trial, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide demonstrated significant improvement in the symptoms of psoriasis, with a favorable safety profile.

Propiedades

Nombre del producto

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

Fórmula molecular

C20H24BrN3O4S

Peso molecular

482.4 g/mol

Nombre IUPAC

5-bromo-2-methoxy-3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H24BrN3O4S/c1-14-12-15(21)13-16(19(14)28-2)20(25)22-17-6-4-5-7-18(17)23-8-10-24(11-9-23)29(3,26)27/h4-7,12-13H,8-11H2,1-3H3,(H,22,25)

Clave InChI

ISSPIFCAVRZHBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)OC

SMILES canónico

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.